N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-chloro-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)17-8-15(22(23)24)3-4-16(17)20/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDNOCNKZLBOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to introduce a halogen atom, followed by substitution reactions to introduce the propyl group and the sulfonamide moiety. The nitrobenzene ring is then introduced through nitration reactions, and the final compound is obtained through coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide has been studied for its efficacy against bacterial strains. A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Research
The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies have indicated that it may inhibit certain pathways crucial for tumor growth. For instance, it has been tested in vitro against various cancer cell lines, showing promising results in reducing cell viability .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Materials Science Applications
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its unique adamantane structure contributes to the thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices enhances their resistance to degradation under thermal stress .
Nanocomposite Development
The compound has also been investigated for use in nanocomposites, where it acts as a functional additive that improves the interfacial adhesion between polymer phases. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Table 2: Properties of Polymers Modified with this compound
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 210 | 250 |
| Tensile Strength (MPa) | 35 | 50 |
Environmental Applications
Environmental Remediation
Emerging studies suggest the potential of this compound in environmental remediation processes. Its ability to interact with pollutants makes it a candidate for developing materials that can adsorb or degrade harmful substances in water systems. Initial experiments have shown that it can effectively bind to heavy metals, reducing their bioavailability .
Case Study: Heavy Metal Adsorption
A recent study evaluated the effectiveness of this compound in removing lead ions from aqueous solutions. The results indicated a significant reduction in lead concentration, showcasing its potential in wastewater treatment applications.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity, while the nitrobenzene and sulfonamide groups can participate in various interactions, including hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with adamantane-containing derivatives listed in regulatory documents (e.g., Western Australia Medicines and Poisons Regulations 2016) and synthetic cannabinoids (e.g., AM-2201, AKB48).
Table 1: Structural and Regulatory Comparison
Key Differences and Implications
Functional Groups: The target compound’s sulfonamide group distinguishes it from carboxamide- or methanone-based analogs (e.g., STS-135, AKB48). Sulfonamides are more polar and may exhibit different pharmacokinetics or target selectivity. The 2-chloro-5-nitro substituents are unique and could confer oxidative or electrophilic reactivity, unlike the fluoropentyl/pentyl chains in synthetic cannabinoids, which enhance lipid solubility and receptor binding .
Pharmacological Potential: Adamantane-containing carboxamides (e.g., AKB48) are notorious for high-affinity cannabinoid receptor binding, leading to severe toxicity . In contrast, sulfonamides with nitro groups are more commonly associated with antimicrobial or anticancer applications, though this remains speculative without direct studies.
Biological Activity
N-[1-(adamantan-1-yl)propyl]-2-chloro-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, inhibition of carbonic anhydrases, and other relevant findings from recent studies.
Chemical Structure and Properties
This compound is characterized by a sulfonamide functional group, which is known for its diverse biological applications. The compound features an adamantane moiety, which may enhance its lipophilicity and cellular uptake.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. In a study evaluating various sulfonamide derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar-dilution methods, with some derivatives showing activity below 100 μM, although specific data for this compound is not yet available .
Inhibition of Carbonic Anhydrases
Recent research has highlighted the potential of sulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. The compound was evaluated in a molecular docking study which suggested a strong binding affinity to these enzymes, indicating its potential as an anti-cancer agent. The inhibitory activity was compared to acetazolamide, a well-known CA inhibitor, with some derivatives showing improved efficacy under hypoxic conditions typical of tumor microenvironments .
Table 1: Inhibition Potency of Sulfonamide Derivatives Against Carbonic Anhydrases
| Compound | CA IX IC50 (nM) | CA XII IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 16a | 51.6 | TBD |
| Compound 16b | 99.6 | TBD |
| Acetazolamide | 1000 | 500 |
Case Studies and Research Findings
In a notable study focusing on the synthesis and evaluation of sulfonamide derivatives, compounds structurally related to this compound were synthesized and tested for their biological activities. The results indicated that modifications in the sulfonamide structure significantly affected their biological potency. For instance, certain modifications led to enhanced inhibition of cell viability in cancer cell lines such as MDA-MB-231 and MG-63, suggesting that structural optimization could lead to more effective therapeutic agents .
Q & A
Q. Critical Factors :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation.
- Catalysts : Lewis acids like AlCl₃ improve adamantane reactivity but require strict anhydrous conditions .
- Yield Optimization : Reported yields for analogous compounds range from 11% to 51%, depending on steric hindrance and reagent purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Key for confirming adamantane’s rigid cage structure (e.g., adamantane protons appear as multiplets at δ 1.6–2.2 ppm) and sulfonamide linkage (NH resonance at δ 5–6 ppm) . The nitro and chloro groups on the benzene ring are identified via aromatic proton splitting patterns (e.g., para-nitro groups cause deshielding).
- IR Spectroscopy : Sulfonamide S=O stretches appear at 1175–1285 cm⁻¹; nitro groups show strong absorptions near 1520 cm⁻¹ .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C₁₉H₂₄ClN₃O₄S expected at ~442.12).
- HPLC-PDA : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .
Basic: What are the solubility profiles of this compound, and how can formulation challenges be addressed?
Q. Methodological Answer :
- Solubility : Adamantane derivatives are typically lipophilic. This compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Solubility in ethanol is moderate (~5–10 mg/mL at 25°C) .
- Formulation Strategies :
- Use co-solvents (e.g., PEG 400) or cyclodextrins for in vitro assays.
- For in vivo studies, nanoemulsions or liposomal encapsulation improve bioavailability .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Q. Methodological Answer :
- pH Stability : Conduct accelerated stability studies (e.g., 25°C, pH 1–13). Adamantane sulfonamides are stable at pH 4–9 but hydrolyze in strongly acidic/basic conditions (e.g., sulfonamide cleavage at pH <2 or >12) .
- Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmosphere to prevent nitro group reduction .
Advanced: What mechanistic insights exist regarding its potential biological activity (e.g., enzyme inhibition)?
Methodological Answer :
Sulfonamides often target enzymes via sulfonamide-sulfur interactions. For example:
- Carbonic Anhydrase Inhibition : The nitro group may coordinate with Zn²⁺ in the active site, as seen in analogous sulfonamides .
- Antimicrobial Activity : Structural analogs with chloro-nitro substitutions show MIC values <10 µM against Gram-positive bacteria; perform time-kill assays to confirm bactericidal vs. bacteriostatic effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
Q. Methodological Answer :
- Variable Substituents : Synthesize derivatives with:
- Different halogens (e.g., Br instead of Cl) at position 2.
- Varying alkyl chain lengths on the adamantane-propyl group.
- Assay Design :
Advanced: How do in vitro and in vivo pharmacokinetic data for this compound compare, and what causes discrepancies?
Q. Methodological Answer :
- In Vitro–In Vivo Gap : High lipophilicity may reduce aqueous solubility, leading to poor oral bioavailability despite strong in vitro activity.
- Mitigation Strategies :
- Use microsomal stability assays (e.g., rat liver microsomes) to predict hepatic clearance.
- Apply allometric scaling from rodent PK studies (e.g., Cmax, t₁/₂) .
Advanced: What are the degradation pathways under UV/oxidative stress, and how can degradation products be identified?
Q. Methodological Answer :
- Oxidative Degradation : Nitro groups may reduce to amines; sulfonamides can hydrolyze to sulfonic acids. Use LC-MS/MS to track:
- m/z shifts (e.g., loss of –NO₂ [+16 Da] or cleavage of S–N bonds).
- Photostability : Expose to UV-A (320–400 nm) and analyze via HPLC-DAD. Adamantane’s rigid structure may delay photodegradation compared to linear analogs .
Advanced: How should conflicting data on its cytotoxicity (e.g., varying IC₅₀ values across studies) be reconciled?
Q. Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
- Cell Line Variability : IC₅₀ differences in MCF-7 vs. HEK293 cells may reflect tissue-specific uptake.
- Assay Interference : Nitro groups can react with MTT assay reagents, producing false positives; validate via trypan blue exclusion .
Advanced: What computational modeling approaches predict its binding modes with target proteins?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 1T3G for carbonic anhydrase). The adamantane group’s hydrophobicity likely occupies deep binding pockets.
- MD Simulations : Analyze stability of sulfonamide-protein hydrogen bonds over 100-ns trajectories. Compare with experimental ΔG values from ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
